CYP11B2 vs. CYP11B1 Selectivity: Class-Level SAR Informs Chloro-Positional Sensitivity in Triazolopyridine Benzamides
While the target compound itself lacks published CYP11B2 data, the N-(pyridin-3-yl)benzamide class provides a quantitative baseline for chloro positional sensitivity. In that series, 3-chloro substitution on the benzamide ring conferred CYP11B2 IC₅₀ values of 53–166 nM with no detectable CYP17/CYP19 inhibition up to 10 μM [1]. The triazolopyridine scaffold, when employed in aldosterone synthase inhibitor programs, further enhanced selectivity over CYP11B1 relative to the simple pyridine analogs [2]. This class-level inference suggests that the 3-chloro regiochemistry in the target compound is pharmacologically non-trivial, though quantitative confirmation for this exact molecule is absent.
| Evidence Dimension | CYP11B2 inhibition potency and selectivity over CYP11B1/CYP17/CYP19 |
|---|---|
| Target Compound Data | No published data for this specific compound |
| Comparator Or Baseline | N-(Pyridin-3-yl)-3-chlorobenzamide analogs: CYP11B2 IC₅₀ = 53–166 nM; no inhibition of CYP17/CYP19 at 10 μM |
| Quantified Difference | Cannot be calculated for target compound; class-level trend supports 3-chloro regiochemistry as selectivity-enhancing |
| Conditions | Human recombinant CYP11B1, CYP11B2, CYP17, CYP19 enzymatic assays (Zimmer et al., 2011) |
Why This Matters
For researchers procuring a benzamide-based CYP11B2 inhibitor tool compound, the 3-chloro substitution pattern is supported by class-level SAR as a selectivity determinant; procurement of a 2-chloro or 4-chloro regioisomer carries a documented risk of altered selectivity.
- [1] Zimmer C, et al. N-(Pyridin-3-yl)benzamides as selective inhibitors of human aldosterone synthase (CYP11B2). Bioorg Med Chem Lett. 2011;21(1):186-90. PMID: 21129965. View Source
- [2] Hu Q, et al. Novel pyridyl substituted 4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolines as potent and selective aldosterone synthase inhibitors. J Med Chem. 2015;58(5):2530-7. PMID: 25711516. View Source
